molecular formula C7H7N5O2 B15259417 4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B15259417
M. Wt: 193.16 g/mol
InChI Key: WZDCFSJDUJWMEY-UHFFFAOYSA-N
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Description

4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an oxazole ring fused with a triazine ring, making it a valuable candidate for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent.

    Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Coupling of the Rings: The final step involves coupling the oxazole and triazine rings through a condensation reaction, often facilitated by a catalyst.

Industrial Production Methods

Industrial production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized triazine compounds.

Scientific Research Applications

4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Biological Studies: It is used in studying enzyme interactions and molecular pathways.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Oxadiazole Derivatives: These compounds share the oxazole ring and have similar biological activities.

    Triazine Derivatives: Compounds with a triazine ring that exhibit comparable chemical properties.

Uniqueness

4-Amino-6-(3-methyl-1,2-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its combined oxazole and triazine rings, which provide a distinct set of chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

4-amino-6-(3-methyl-1,2-oxazol-5-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H7N5O2/c1-3-2-4(14-12-3)5-9-6(8)11-7(13)10-5/h2H,1H3,(H3,8,9,10,11,13)

InChI Key

WZDCFSJDUJWMEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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